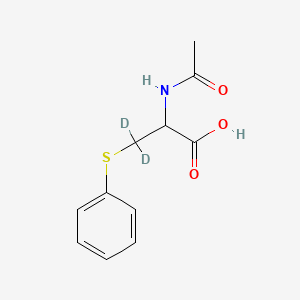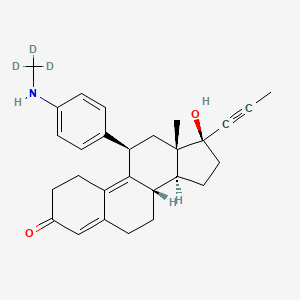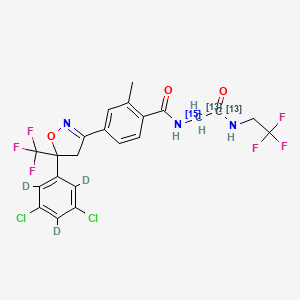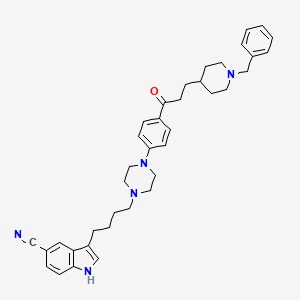
Hiv-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hiv-IN-3 is a compound that has garnered significant attention in the field of HIV research. It is known for its potential as an inhibitor of the HIV-1 integrase enzyme, which plays a crucial role in the replication cycle of the human immunodeficiency virus (HIV). By inhibiting this enzyme, this compound can potentially prevent the integration of viral DNA into the host genome, thereby halting the replication process of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-3 typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, oxidation, and reduction. The final step usually involves the coupling of these intermediates under specific reaction conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hiv-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Hiv-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of integrase in the HIV replication cycle and to investigate the effects of integrase inhibition on viral replication.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV infection, either alone or in combination with other antiretroviral drugs.
Industry: Utilized in the development of diagnostic tools and assays to detect integrase activity and to screen for new integrase inhibitors.
Mechanism of Action
Hiv-IN-3 exerts its effects by specifically targeting the HIV-1 integrase enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition occurs through the stabilization of the integrase-DNA complex, thereby blocking the strand transfer step of the integration process. The molecular targets involved include the catalytic core domain of the integrase enzyme and the viral DNA substrate.
Comparison with Similar Compounds
Hiv-IN-3 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy and safety profile.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance and a longer half-life compared to earlier inhibitors.
This compound stands out due to its unique chemical structure and potential for improved efficacy and reduced resistance compared to these existing inhibitors.
Properties
Molecular Formula |
C21H32ClN7O3 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-[1-[2-[5-(diaminomethylideneamino)pentanoylamino]ethyl]piperidin-4-yl]oxamide |
InChI |
InChI=1S/C21H32ClN7O3/c22-15-4-6-16(7-5-15)27-19(31)20(32)28-17-8-12-29(13-9-17)14-11-25-18(30)3-1-2-10-26-21(23)24/h4-7,17H,1-3,8-14H2,(H,25,30)(H,27,31)(H,28,32)(H4,23,24,26) |
InChI Key |
BMTRFCLIXZMRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C(=O)NC2=CC=C(C=C2)Cl)CCNC(=O)CCCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


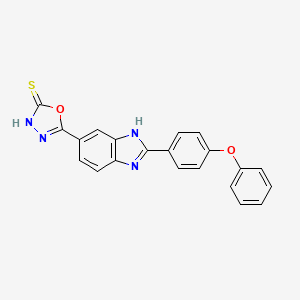
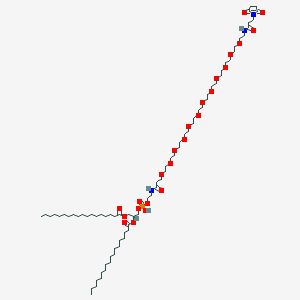

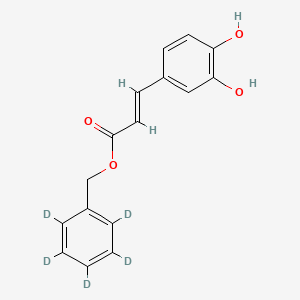
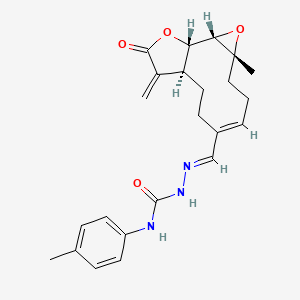
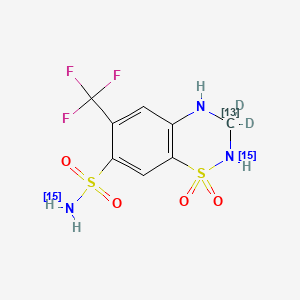
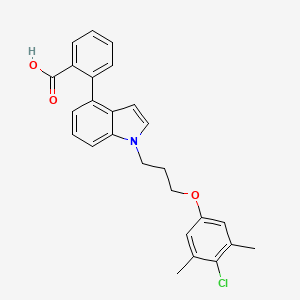
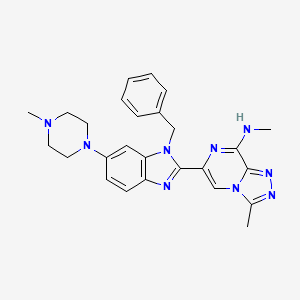
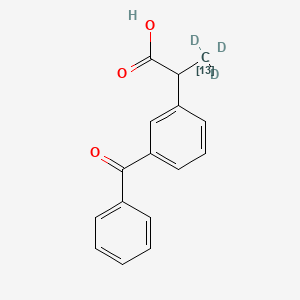
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
